molecular formula C8H9NO3 B13644976 4-hydroxy-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

4-hydroxy-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B13644976
M. Wt: 167.16 g/mol
InChI Key: RLCVQNXOBBYWMG-UHFFFAOYSA-N
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Description

4,7-Dihydro-2H-isoindole-1,3,4-triol is a heterocyclic compound that belongs to the isoindole family This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dihydro-2H-isoindole-1,3,4-triol typically involves multi-step processes. One common method starts with the preparation of the isoindole core, followed by functionalization to introduce hydroxyl groups at the desired positions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the isoindole ring and subsequent hydroxylation.

Industrial Production Methods

Industrial production of 4,7-dihydro-2H-isoindole-1,3,4-triol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydro-2H-isoindole-1,3,4-triol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4,7-Dihydro-2H-isoindole-1,3,4-triol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4,7-dihydro-2H-isoindole-1,3,4-triol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulate receptor activity, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

4,7-Dihydro-2H-isoindole-1,3,4-triol can be compared with other similar compounds, such as:

    4,7-Dihydroisoindole: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione: Contains methoxy groups instead of hydroxyl groups, leading to different chemical properties and applications.

    Indole derivatives: While structurally related, indole derivatives have different functional groups and exhibit distinct biological activities.

The uniqueness of 4,7-dihydro-2H-isoindole-1,3,4-triol lies in its specific hydroxylation pattern, which imparts unique reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4,7-dihydro-2H-isoindole-1,3,4-triol

InChI

InChI=1S/C8H9NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1,3,5,9-12H,2H2

InChI Key

RLCVQNXOBBYWMG-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C2=C(NC(=C21)O)O)O

Origin of Product

United States

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